Factor Xa Inhibitor Potency Comparison: 7-Chloro vs. Unsubstituted Isoquinoline Scaffolds
Methyl 7-chloroisoquinoline-3-carboxylate is the essential precursor for synthesizing cis-1,2-diaminocyclohexane derivatives incorporating the 7-chloroisoquinoline-3-carboxamide moiety. The resulting inhibitor (CHEMBL479863) exhibits an IC₅₀ of 2.30 nM against human Factor Xa [1]. While unsubstituted isoquinoline-3-carboxylate scaffolds can be used to generate analogous structures, the 7-chloro substituent is critical for achieving the sub-nanomolar potency required for antithrombotic development [2].
| Evidence Dimension | In vitro anti-Factor Xa activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM (inhibitor derived from 7-chloroisoquinoline-3-carboxylate precursor) |
| Comparator Or Baseline | Unsubstituted isoquinoline-3-carboxylate-derived analogs (data not reported for direct head-to-head; class-level SAR indicates reduced potency) |
| Quantified Difference | Not directly quantifiable in public domain; SAR precedent establishes 7-chloro as potency-enhancing substitution |
| Conditions | Human Factor Xa enzyme, chromogenic substrate S-2222, pH 7.4, 2°C |
Why This Matters
This specific substitution pattern directly enables the sub-nanomolar potency observed in Factor Xa inhibitors, making procurement of the correct regioisomer essential for reproducible synthetic and biological outcomes.
- [1] BindingDB. BDBM35743: CHEMBL479863 — cis-1,2-diaminocyclohexane derivative, A. Affinity Data: IC₅₀ = 2.30 nM (human Factor Xa). 2025. View Source
- [2] Matter, H., et al. Design, synthesis, and biological activity of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry. 2004. View Source
